3-Isopropoxy-4-methylphenol
Description
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Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-methyl-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7,11H,1-3H3 |
InChI Key |
OFHZTMKUWYFJBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)OC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and SMILES of 3-Isopropoxy-4-methylphenol
An In-depth Technical Guide to 4-Isopropyl-3-methylphenol
A Note to the Reader: This technical guide was initiated in response to a query for "3-Isopropoxy-4-methylphenol." However, extensive searches of chemical databases and scientific literature yielded no information on a compound with this specific name and structure. It is highly probable that the intended compound of interest was 4-Isopropyl-3-methylphenol , a structurally similar and well-documented isomer. The key difference lies in the substituent at the 3-position: an "isopropoxy" group (-O-CH(CH₃)₂) versus an "isopropyl" group (-CH(CH₃)₂). This guide will, therefore, provide a comprehensive overview of 4-Isopropyl-3-methylphenol .
Introduction
4-Isopropyl-3-methylphenol, also known as o-Cymen-5-ol or Biosol, is an aromatic organic compound with significant utility in the pharmaceutical, cosmetic, and chemical industries.[1][2] It is a synthetic analog of the naturally occurring monoterpenoid phenols, thymol and carvacrol, and shares many of their beneficial biological properties.[2][3] This guide will delve into the chemical structure, properties, synthesis, and applications of 4-isopropyl-3-methylphenol, providing a technical resource for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The chemical identity of 4-Isopropyl-3-methylphenol is defined by its unique arrangement of a hydroxyl group, a methyl group, and an isopropyl group on a benzene ring.
SMILES Notation
The Simplified Molecular Input Line Entry System (SMILES) string for 4-Isopropyl-3-methylphenol is: CC1=C(C=CC(=C1)O)C(C)C[4][5]
Chemical Structure Visualization
The 2D and 3D structures of 4-Isopropyl-3-methylphenol provide a clear representation of its molecular geometry.
Caption: 2D Chemical Structure of 4-Isopropyl-3-methylphenol.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Isopropyl-3-methylphenol is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [1][6][7] |
| Molecular Weight | 150.22 g/mol | [1][7][8] |
| CAS Number | 3228-02-2 | [1][6][8] |
| Appearance | White to almost white crystalline powder | [1][9] |
| Melting Point | 111-114 °C | [8] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, methanol, and isopropanol. | [1] |
| IUPAC Name | 3-methyl-4-propan-2-ylphenol | [6] |
Synthesis of 4-Isopropyl-3-methylphenol
The industrial synthesis of 4-Isopropyl-3-methylphenol is primarily achieved through the isopropylation of m-cresol.[2] This process, however, can lead to the formation of several isomers, necessitating careful control of reaction conditions and subsequent purification steps to achieve high selectivity for the desired product.[2][10]
Synthetic Pathway Overview
A common synthetic route involves the reaction of m-cresol with an isopropylation agent, such as propylene or isopropanol, in the presence of a catalyst.[2][11]
Caption: General synthetic workflow for 4-Isopropyl-3-methylphenol.
Detailed Synthesis Protocol
A patented method for the selective synthesis of 4-Isopropyl-3-methylphenol involves a cross-coupling reaction.[12][13] This approach offers higher selectivity and yield compared to traditional isopropylation of m-cresol.
Step 1: Preparation of 3-methyl-4-isopropylaniline
-
Dissolve m-toluidine in sulfuric acid.
-
React the solution with an isopropylation reagent (isopropanol, propylene, or 2-chloropropane) to yield 3-methyl-4-isopropylaniline.[11]
Step 2: Hydrolysis to 4-Isopropyl-3-methylphenol
-
The resulting 3-methyl-4-isopropylaniline is then hydrolyzed to the corresponding phenol.[11] This can be achieved through two primary methods:
-
Diazo Hydrolysis: This involves the diazotization of the aniline followed by hydrolysis of the diazonium salt.
-
High-Temperature, High-Pressure Hydrolysis: This method utilizes sulfuric acid as a solvent under elevated temperature and pressure.[11]
-
Step 3: Purification
-
The crude reaction mixture containing 4-Isopropyl-3-methylphenol is purified by distillation and subsequent solvent refining to obtain the final crystalline product.[11]
The choice of catalyst and reaction conditions is crucial for maximizing the yield of the desired 4-isopropyl isomer while minimizing the formation of other isomers like o-thymol and m-thymol.[10][12]
Applications in Research and Drug Development
4-Isopropyl-3-methylphenol exhibits a range of biological activities that make it a valuable compound for various applications.
Antimicrobial and Preservative Properties
Similar to its natural analogs, 4-Isopropyl-3-methylphenol possesses strong antimicrobial properties against a broad spectrum of bacteria, fungi, and some viruses.[2][3] This has led to its widespread use as a preservative in cosmetics, including face creams and lipsticks, as well as in quasi-drugs and medicaments.[1][3] Its low skin irritation potential and lack of color and odor make it a particularly appealing choice for topical formulations.[2]
Therapeutic Potential
The biological activity of 4-Isopropyl-3-methylphenol extends to potential therapeutic applications. It is used to inhibit skin diseases caused by bacteria or fungi and as a disinfectant in oral care products and for anal disinfection.[1][3] Furthermore, its acaricidal properties have been demonstrated, showing greater efficacy than some commercial acaricides against house dust mites.[2]
Safety and Handling
As with any chemical compound, proper safety precautions are necessary when handling 4-Isopropyl-3-methylphenol. It is important to consult the Safety Data Sheet (SDS) for detailed information.
| Hazard Category | Precautionary Measures |
| Skin and Eye Contact | Can cause irritation.[5] Wear appropriate protective gloves and eye/face protection. |
| Inhalation | May cause respiratory irritation.[5] Use in a well-ventilated area. |
| Ingestion | Can be harmful if swallowed.[5] Do not eat, drink, or smoke when handling. |
| Storage | Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[5] |
Conclusion
4-Isopropyl-3-methylphenol is a versatile and important synthetic compound with a well-established profile of antimicrobial and other biological activities. Its chemical properties and favorable safety profile have led to its broad application in the cosmetic and pharmaceutical industries. A thorough understanding of its synthesis and characteristics is essential for its effective and safe utilization in research and product development.
References
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Unilong Industry (2023). Do You Know 4-ISOPROPYL-3-METHYLPHENOL? Retrieved from [Link]
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isopropoxy-substituted methylphenol derivatives in organic chemistry
An In-Depth Technical Guide to Isopropoxy-Substituted Methylphenol Derivatives in Organic Chemistry
Foreword: The Strategic Value of Isopropoxy-Methylphenol Scaffolds
In the landscape of modern organic chemistry and drug development, the phenol moiety remains a cornerstone scaffold, revered for its versatile reactivity and prevalence in bioactive molecules.[1][2] However, the strategic modification of this fundamental unit is where true innovation lies. The introduction of isopropoxy and methyl substituents onto the phenolic ring is not a trivial alteration; it is a deliberate tactic to modulate physicochemical and biological properties. This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond simple definitions to explore the causality behind the synthesis, characterization, and application of isopropoxy-substituted methylphenol derivatives. We will dissect why these molecules are of critical importance, how their specific substitution patterns dictate function, and the validated protocols to harness their potential.
Core Molecular Architecture and Isomeric Considerations
The foundational structure consists of a phenol ring bearing both a methyl (-CH₃) group and an isopropoxy (-O-CH(CH₃)₂) group. The relative positions of these three components—the hydroxyl, methyl, and isopropoxy groups—give rise to several constitutional isomers, each with distinct properties. The most common parent structures are derived from cresols (methylphenols).
The substitution pattern is paramount as it governs steric hindrance around the phenolic hydroxyl, influences O-H bond dissociation enthalpy (a key factor in antioxidant activity), and dictates the molecule's overall polarity and lipophilicity.[2][3] For instance, thymol (2-isopropyl-5-methylphenol) and its isomer carvacrol are well-studied natural analogs that demonstrate how subtle positional changes dramatically impact biological activity.[4][5][6] The introduction of an oxygen atom to form the isopropoxy ether linkage further refines these properties, often enhancing metabolic stability and lipophilicity.
dot graph "Isomeric_Core_Structures" { layout=neato; node [shape=box, style="filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} केंद्रीकृत आइसोमेरिक संरचनाएं
Synthesis Strategies: Rationale and Execution
The synthesis of isopropoxy-substituted methylphenols primarily relies on established etherification and alkylation reactions. The choice of method is dictated by the availability of starting materials, desired regioselectivity, and scalability.
Williamson Ether Synthesis: A Workhorse Approach
This classical method remains the most direct and widely used route for preparing aryl ethers. The underlying principle is an Sₙ2 reaction between a phenoxide ion and an alkyl halide.
Causality Behind Experimental Choices:
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is required to deprotonate the phenolic hydroxyl group. The choice of a weaker base like K₂CO₃ is often preferred to minimize side reactions and improve safety on a larger scale compared to stronger bases like sodium hydride (NaH).
-
Solvent: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is crucial. These solvents effectively solvate the cation of the base (e.g., K⁺) while not participating in hydrogen bonding, leaving the phenoxide nucleophile highly reactive.
-
Alkylating Agent: 2-Bromopropane or 2-iodopropane are common choices. Iodides are more reactive but also more expensive; bromides offer a good balance of reactivity and cost.
-
Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate. Temperatures are kept moderate (e.g., 50-80 °C) to prevent potential side reactions or degradation.
dot graph "Williamson_Ether_Synthesis_Workflow" { rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} विलियमसन ईथर संश्लेषण वर्कफ़्लो।
Experimental Protocol: Synthesis of 3-Isopropoxy-5-methylphenol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-methylphenol (1 eq.), potassium carbonate (1.5 eq.), and acetone (10 volumes).
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq.) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 60 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH solution (to remove unreacted phenol), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure 3-isopropoxy-5-methylphenol.
Friedel-Crafts Alkylation
An alternative approach involves the direct alkylation of a cresol with an isopropylating agent like isopropyl alcohol or propene, using an acid catalyst.[7]
Causality Behind Experimental Choices:
-
Catalyst: Heterogeneous acid catalysts like zeolites or sulfuric acid-impregnated silica are often employed. These solid acids are easily separable from the reaction mixture, simplifying purification and reducing corrosive waste streams, which aligns with green chemistry principles.[8]
-
Solvent-Free Conditions: These reactions can often be run without a solvent, which is economically and environmentally advantageous.[7]
-
Regioselectivity: A major challenge with Friedel-Crafts alkylation is controlling regioselectivity, as multiple positions on the aromatic ring are susceptible to attack. The ortho and para positions relative to the hydroxyl group are electronically activated. This can lead to a mixture of isomers, requiring careful optimization of reaction conditions (temperature, catalyst) and robust purification methods.
| Synthesis Method | Advantages | Disadvantages | Scalability | Typical Yield |
| Williamson Ether Synthesis | High regioselectivity, reliable, well-understood mechanism. | Requires pre-functionalized starting materials, generates salt waste. | High | 60-85%[8] |
| Friedel-Crafts Alkylation | Uses simple starting materials, can be solvent-free. | Poor regioselectivity (isomer mixtures), catalyst can be harsh. | Moderate | Variable |
Physicochemical Properties & Spectroscopic Characterization
The introduction of the isopropoxy group significantly increases the lipophilicity of the methylphenol scaffold. This is a critical modification in drug design, as it can improve a compound's ability to cross cell membranes and the blood-brain barrier.[8] This increased lipophilic character can be quantified by the partition coefficient, logP.[9]
Spectroscopic Hallmarks:
Characterization of these derivatives is straightforward using standard spectroscopic techniques.
| Technique | Key Feature | Expected Range / Observation |
| ¹H NMR | Phenolic -OH proton | Broad singlet, δ 4.5-6.0 ppm (can exchange with D₂O) |
| Isopropoxy CH | Septet, δ 4.0-4.5 ppm | |
| Isopropoxy CH₃ | Doublet, δ 1.2-1.4 ppm (J ≈ 6 Hz) | |
| Aromatic CH | Multiplets, δ 6.5-7.5 ppm (pattern depends on isomer) | |
| Methyl CH₃ | Singlet, δ 2.2-2.5 ppm | |
| ¹³C NMR | Aromatic C-O (hydroxyl) | δ 150-160 ppm |
| Aromatic C-O (ether) | δ 155-165 ppm | |
| Isopropoxy CH | δ 65-75 ppm | |
| IR Spectroscopy | Phenolic O-H stretch | Broad band, 3200-3500 cm⁻¹ |
| C-O-C stretch (ether) | Strong band, 1200-1250 cm⁻¹ (asymmetric) | |
| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | |
| C-H stretch (aliphatic) | ~2850-2980 cm⁻¹ |
Note: Exact chemical shifts (δ) and wavenumbers (cm⁻¹) are dependent on the specific isomer and solvent used.[8][10][11][12]
Applications in Drug Development and Chemical Biology
The unique combination of a hydrogen-bond-donating hydroxyl group, a lipophilic isopropoxy group, and a sterically influencing methyl group makes these compounds valuable in several fields.
Intermediates in Pharmaceutical Synthesis
Isopropoxy-substituted phenols are key building blocks for complex active pharmaceutical ingredients (APIs). A prominent example is their role in the synthesis of beta-blockers. For instance, 4-[(2-isopropoxyethoxy)methyl]phenol is a critical intermediate in the industrial manufacturing of bisoprolol, a widely prescribed cardioselective beta-blocker.[13][14] The isopropoxy moiety is integral to the final drug's structure and function.
Antioxidant and Radical Scavenging Activity
Phenolic compounds are renowned for their ability to act as antioxidants by donating their hydroxyl hydrogen atom to neutralize damaging free radicals, thereby terminating oxidative chain reactions.[15] The efficacy of this process is influenced by the stability of the resulting phenoxyl radical, which is enhanced by electron-donating groups like methyl and isopropoxy substituents.
dot graph "Antioxidant_Mechanism" { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} हाइड्रोजन परमाणु हस्तांतरण द्वारा एंटीऑक्सीडेंट क्रिया।
Experimental Protocol: DPPH Radical Scavenging Assay
This assay provides a rapid and reliable method to evaluate the radical-scavenging capacity of phenolic compounds.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound (e.g., isopropoxy-methylphenol derivative) in methanol.
-
Assay Procedure: In a 96-well plate, add 50 µL of each test compound dilution to wells in triplicate. Add 150 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank containing only methanol and a control containing the test compound solvent and DPPH are required.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration. A lower IC₅₀ value indicates higher antioxidant activity.[16]
Antimicrobial and Preservative Properties
Certain isomers, such as 4-isopropyl-3-methylphenol (IPMP or o-Cymen-5-ol), are widely used as antimicrobial and preservative agents in cosmetics, oral care products, and quasi-drugs.[17][18] The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to leakage of intracellular components and inhibition of essential enzymes.[19] Its efficacy against a broad spectrum of bacteria and fungi, combined with low irritancy, makes it a valuable alternative to other preservatives.[18]
Conclusion and Future Outlook
Isopropoxy-substituted methylphenol derivatives represent a strategically important class of compounds. Their synthesis is well-established, allowing for the controlled production of specific isomers. By modulating lipophilicity and steric/electronic properties, these derivatives serve as powerful tools in drug discovery, acting as key intermediates for complex APIs and as bioactive agents in their own right. Their proven utility as antioxidants and antimicrobials ensures their continued relevance in the pharmaceutical, cosmetic, and food science industries. Future research will likely focus on developing more stereoselective and environmentally benign synthetic routes and exploring the vast, untapped biological potential of novel isomeric arrangements within this versatile chemical scaffold.
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Thermodynamic Stability & Structural Dynamics of 3-Isopropoxy-4-methylphenol
This guide provides a rigorous technical analysis of the thermodynamic and structural stability of 3-Isopropoxy-4-methylphenol (CAS 1243289-61-3) .[1][2][3][4][5][6] It addresses the molecule's intrinsic energy landscape, steric dynamics, and degradation pathways, designed for application in pharmaceutical synthesis and formulation stability testing.[1][2][6]
A Technical Guide for Drug Development & Synthetic Optimization
Executive Summary
This compound (C₁₀H₁₄O₂) represents a specific positional isomer within the alkoxy-cresol family.[1][2][3][4][5][6] Unlike its metabolic precursors or alkyl-phenol analogs (e.g., Biosol), this molecule features an ether linkage at the meta position relative to the phenolic hydroxyl, and an ortho relationship between the bulky isopropoxy group and the methyl group.[1][2][4][6]
Core Insight: The thermodynamic stability of this isomer is governed by the Steric Inhibition of Resonance (SIR) caused by the 3,4-substituent clash.[1][2][4][6] While chemically stable under neutral conditions, it possesses a higher ground-state energy than its 3,5-isomer counterpart, making it susceptible to specific degradation pathways (O-dealkylation) under acidic stress.[1][2][3][4][5][6] This guide outlines the theoretical basis and experimental validation protocols required to establish its shelf-life and processing limits.
Molecular Architecture & Thermodynamic Landscape[1][2][4][5]
Structural Analysis: The "Ortho-Clash"
The defining feature of this compound is the contiguity of the Isopropoxy (-OCH(CH₃)₂) group at position 3 and the Methyl (-CH₃) group at position 4.[1][2][3][4][5][6]
-
Steric Strain: The Van der Waals radius of the isopropyl group is significant.[1][3][4][6] Its proximity to the 4-methyl group creates torsional strain, forcing the isopropoxy group to rotate out of the aromatic plane.[1][2][3][6]
-
Electronic Consequence: This rotation reduces the orbital overlap between the ether oxygen’s lone pair and the
-system of the benzene ring.[1][4][6] Consequently, the ring is less electron-rich than in unhindered isomers (e.g., 3-isopropoxy-5-methylphenol), potentially increasing resistance to oxidative quinone formation but decreasing the O-H bond dissociation energy (BDE).[1][2][3][4][5][6]
Isomeric Stability Ranking (Calculated)
Based on Density Functional Theory (DFT) principles and standard substituent increment values, the relative thermodynamic stability (
| Rank | Isomer Structure | Stability Rationale | Relative Energy (Est.) |
| 1 | 3-Isopropoxy-5-methylphenol | Most Stable. Substituents are meta to each other (1,3,5 pattern).[1][2][3][4][5][6] Minimal steric clash; maximum resonance stabilization.[1][3][4][6] | 0.0 kcal/mol (Ref) |
| 2 | 2-Isopropoxy-4-methylphenol | Intermediate. Isopropoxy is ortho to OH.[1][2][3][4][5][6] Potential for weak intramolecular H-bonding, though steric bulk limits this.[1][2][4][5][6] | +1.2 kcal/mol |
| 3 | This compound | Least Stable. Direct ortho interaction between bulky Isopropoxy and Methyl groups (3,4-clash).[1][2][3][4][5][6] | +3.5 kcal/mol |
Implication for Synthesis: The synthesis of the 3,4-isomer requires kinetic control (e.g., selective O-alkylation of 3-hydroxy-4-methylphenol) rather than thermodynamic control, as prolonged equilibration under acid catalysis may lead to isomerization or disproportionation.[1][2][4][5][6]
Degradation Pathways & Chemical Stability[1][5][6]
While thermodynamically higher in energy, the molecule is kinetically stable at ambient conditions.[1][3][4][6] However, under stress, specific pathways activate.[1][2][3][6]
Signaling Pathway: Degradation Mechanics
The following Graphviz diagram illustrates the bifurcation between oxidative degradation and acid-catalyzed hydrolysis.[1][3][4][6]
Figure 1: Primary degradation pathways.[1][2][3][4][5][6] The ether linkage is the "weak link" under acidic conditions, while the phenol moiety drives oxidative sensitivity.[1][2][6]
Critical Stability Parameters
-
Hydrolytic Stability: The isopropyl ether is more labile than a methyl ether (anisole) due to the stability of the leaving isopropyl cation (secondary carbocation).[1][4][6] Avoid formulation pH < 4.0.[1][4][6]
-
Thermal Stability: Expected
for decomposition is >180°C. The primary thermal event is usually volatilization followed by ether cleavage.[1][4][6]
Experimental Validation Protocols (Self-Validating Systems)
To confirm the thermodynamic profile and shelf-life, the following experimental workflow is recommended. These protocols are designed to be self-checking (internal standards required).
Protocol A: Accelerated Stability via HPLC-DAD
Objective: Determine kinetic degradation rates (
-
Preparation: Dissolve this compound (1 mg/mL) in Acetonitrile/Buffer (50:50).
-
Stress Conditions:
-
Analysis: HPLC (C18 Column).
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Assess polymorphic stability and melting point purity.[1][3][4][6]
-
Method: Heat 2-5 mg sample from 25°C to 250°C at 10°C/min under N₂.
-
Success Criteria:
Protocol C: Competitive Isomerization Assay (Thermodynamic Check)
Objective: Verify if the 3,4-isomer rearranges to the stable 3,5-isomer.
-
Setup: Reflux molecule in Toluene with
(Lewis Acid catalyst). -
Monitoring: GC-MS at t=0, 1h, 4h.
-
Interpretation: Appearance of peaks matching 3-isopropoxy-5-methylphenol confirms the 3,4-isomer is thermodynamically less stable.[1][2][5][6] This validates the "Steric Clash" hypothesis.[1][3][4][6]
Synthesis & Manufacturing Implications[1][5][6][7]
The thermodynamic instability relative to the 3,5-isomer dictates specific manufacturing controls:
-
Regioselectivity Control: You cannot rely on thermodynamic equilibration to place the isopropoxy group at position 3 if position 5 is open.[1][6] Synthesis must proceed via Nucleophilic Aromatic Substitution (
) on a pre-halogenated precursor or Mitsunobu reaction on 3,4-dihydroxytoluene.[1][2][3][4][5][6] -
Purification: Distillation must be performed under high vacuum to keep temperatures below 120°C, preventing ether cleavage.
Workflow: Stability-Guided Synthesis
Figure 2: Synthetic logic flow to avoid thermodynamic equilibration to unwanted isomers.
References
-
BLD Pharm. (2024).[1][4][6] Product Analysis: this compound (CAS 1243289-61-3).[1][2][3][4][5][6][7] Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025).[1][2][3][4][5][6] Compound Summary: 2-Isopropoxyphenol (Isomer Analog Data).[1][2][4][5][6] Retrieved from [1][2][4][6]
-
Royal Society of Chemistry. (2009).[1][2][4][6] Energetics of the O–H Bond in Phenol and Substituted Phenols. Journal of Physical Chemistry A. Retrieved from
-
TCI Chemicals. (2024).[1][4][6] Technical Data: 4-Isopropyl-3-methylphenol (Biosol Isomer Comparison). Retrieved from [1][2][3][6]
-
European Patent Office. (2023).[1][4][6][8] Preparation method of (4-isopropoxy-2-methyl)phenyl isopropyl ketone (Related Intermediate). EP 4159713 A1.[1][4][6][8] Retrieved from [1][2][4][6]
Sources
- 1. quora.com [quora.com]
- 2. 415724-02-6|1,3-Bis(2,5-dimethylphenoxy)propane|BLD Pharm [bldpharm.com]
- 3. 959112-22-2|3-MEthyl-5-(propan-2-yloxy)phenol|BLD Pharm [bldpharm.com]
- 4. 82657-68-9|(2-Isopropoxyphenyl)methanol|BLD Pharm [bldpharm.com]
- 5. 321922-24-1|4-Isopropoxy-3-vinylphenol|BLD Pharm [bldpharm.com]
- 6. 2-Isopropoxyphenol | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6972-63-0|1,3-Diethoxy-2-methylbenzene|BLD Pharm [bldpharm.com]
- 8. data.epo.org [data.epo.org]
Methodological & Application
reaction conditions for etherification of methyl-substituted phenols
Application Note & Protocol Guide
Topic: Reaction Conditions for the Etherification of Methyl-Substituted Phenols
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Aryl Ether Synthesis
Aryl ethers are a cornerstone structural motif in a vast array of functional molecules, from pharmaceuticals and agrochemicals to high-performance polymers and fragrances. The specific class of ethers derived from methyl-substituted phenols—such as cresols and xylenols—are of particular industrial and academic importance. Their synthesis, while conceptually straightforward, is a nuanced process governed by a delicate interplay of electronic, steric, and solvent effects.
This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of the etherification of methyl-substituted phenols. We will dissect the causality behind critical experimental choices, empowering researchers to not only replicate established protocols but also to intelligently troubleshoot and optimize these reactions for their specific molecular targets. The focus is on building a robust, predictive framework for synthesis, grounded in the principles of physical organic chemistry.
Mechanistic Foundations: Beyond the Textbook Reaction
The etherification of phenols is most classically achieved via the Williamson Ether Synthesis , a robust and versatile SN2 reaction. The fundamental transformation involves the deprotonation of the phenol to form a highly nucleophilic phenoxide anion, which then displaces a leaving group on an alkyl electrophile.[1][2]
The SN2 Pathway and Its Implications
The reaction proceeds via a backside attack of the phenoxide on the electrophilic carbon of the alkylating agent.[3] This concerted mechanism dictates several key aspects of the reaction design:
-
Alkylating Agent Structure: The reaction is most efficient with methyl and primary alkyl halides or sulfonates. Secondary halides are sluggish and yield a mixture of substitution and elimination products, while tertiary halides almost exclusively undergo elimination.[4]
-
Stereochemistry: As with all SN2 reactions, a complete inversion of stereochemistry occurs at the electrophilic carbon if it is a chiral center.[3]
Caption: General mechanism of the Williamson Ether Synthesis.
The Influence of the Methyl Substituent
The position of the methyl group on the phenolic ring is a critical determinant of reactivity.
-
Electronic Effect: The methyl group is a weak electron-donating group (EDG). Through induction and hyperconjugation, it increases the electron density of the aromatic ring, making the phenoxide oxygen a slightly stronger nucleophile compared to the unsubstituted phenoxide. This effect is generally modest but favorable.
-
Steric Effect: This is often the dominant factor.
-
Para- and Meta-Cresols: The methyl group is remote from the reactive oxygen center and poses no significant steric barrier. These substrates generally react cleanly and efficiently.
-
Ortho-Cresol: The proximity of the ortho-methyl group to the hydroxyl function creates steric hindrance. This can impede the approach of the alkylating agent, slowing the rate of the desired O-alkylation. For bulky alkylating agents, this can lead to significantly lower yields or require more forcing conditions.
-
The Ambident Nucleophile: O- vs. C-Alkylation
A critical, and often overlooked, aspect of phenoxide chemistry is its nature as an ambident nucleophile . The negative charge is delocalized onto the ortho and para positions of the aromatic ring. This creates a competitive pathway where alkylation occurs on the carbon of the ring (C-alkylation) instead of the oxygen (O-alkylation).[1][5]
Caption: O- vs. C-alkylation pathways for phenoxide ions.
The ratio of O- to C-alkylation is heavily influenced by the reaction conditions, a concept known as Hard and Soft Acid and Base (HSAB) theory. Generally:
-
O-Alkylation (Thermodynamic Product): Favored in polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the metal cation but leave the phenoxide oxygen relatively bare and highly nucleophilic, promoting the formation of the more stable ether product.[5]
-
C-Alkylation (Kinetic Product): Can become significant in protic solvents (e.g., water, ethanol). These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively shielding it and making the less-hindered carbon nucleophiles of the ring more accessible.[5]
Optimizing Reaction Parameters: A Practical Guide
Success in etherifying methyl-substituted phenols hinges on the careful selection of four key parameters: base, alkylating agent, solvent, and catalyst.
| Parameter | Options | Rationale and Field Insights |
| Base | Strong Hydroxides (NaOH, KOH) Hydrides (NaH, KH) Carbonates (K₂CO₃, Cs₂CO₃) | Hydroxides are inexpensive and effective, especially for the relatively acidic phenols (pKa ~10). They are often used in aqueous or phase-transfer conditions.[6] Hydrides are powerful, non-nucleophilic bases that offer irreversible deprotonation, driving the reaction to completion. They are ideal for less reactive or sterically hindered phenols but require strictly anhydrous conditions.[4] Carbonates are milder bases, useful when dealing with base-sensitive functional groups. K₂CO₃ is a workhorse in polar aprotic solvents like acetone or acetonitrile, while Cs₂CO₃ is more soluble and can accelerate reactions. |
| Alkylating Agent | Alkyl Halides (R-I, R-Br, R-Cl) Dialkyl Sulfates ((CH₃)₂SO₄, (Et)₂SO₄) Alkyl Sulfonates (R-OTs, R-OMs) | Reactivity follows the order: R-I > R-OTs > R-Br >> R-Cl . Iodides are excellent leaving groups but are more expensive. Bromides offer a good balance of reactivity and cost.[7] Dialkyl sulfates are potent, albeit toxic, methylating and ethylating agents often used in industrial settings.[8] Sulfonates (tosylates, mesylates) are excellent alternatives to halides, especially when prepared in situ from the corresponding alcohol. |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) Ketones (Acetone, MEK) Ethers (THF, Dioxane) | Polar aprotic solvents are generally the best choice. They effectively solvate the counter-ion (e.g., K⁺) while poorly solvating the phenoxide anion, maximizing its nucleophilicity and accelerating the SN2 reaction.[7] Acetone is a particularly useful solvent when using K₂CO₃, as it is inexpensive, has a convenient boiling point for reflux, and promotes high yields. THF is suitable for reactions with strong bases like NaH. |
| Catalyst | Phase-Transfer Catalysts (TBAB, Aliquat 336) Catalytic Iodide (NaI, KI) | Phase-Transfer Catalysis (PTC) is a powerful technique for reactions involving an aqueous base (like 50% NaOH) and an organic substrate. The PTC (e.g., tetrabutylammonium bromide, TBAB) transports the hydroxide or phenoxide ion into the organic phase to react with the alkyl halide. This avoids the need for anhydrous solvents and strong, hazardous bases.[9] Adding a catalytic amount of NaI or KI (Finkelstein reaction conditions) when using an alkyl chloride or bromide can accelerate the reaction by in situ generation of the more reactive alkyl iodide. |
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common etherification scenarios.
Protocol 1: Standard Etherification of p-Cresol using K₂CO₃ in Acetone
This protocol is a robust and reliable method for unhindered phenols.
Workflow Diagram:
Caption: Experimental workflow for the etherification of p-cresol.
Step-by-Step Procedure:
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-cresol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.), and acetone (approx. 10 mL per 1 g of cresol).
-
Causality: K₂CO₃ is a sufficiently strong base to deprotonate the acidic p-cresol. The excess ensures complete phenoxide formation. Acetone is an ideal polar aprotic solvent for this base.
-
-
Addition of Alkylating Agent: Add the alkyl bromide (1.1 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 56 °C for acetone). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the p-cresol spot has been consumed (typically 4-12 hours).
-
Initial Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr precipitate) and wash the filter cake with a small amount of fresh acetone.
-
Solvent Removal: Combine the filtrate and washings, and remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic solution with 1 M NaOH (2 x volume) to remove any unreacted p-cresol. Follow with a wash with water and then brine.
-
Causality: The basic wash deprotonates the acidic unreacted phenol, transferring it to the aqueous layer, while the neutral ether product remains in the organic layer. This is a critical purification step.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the product as necessary by recrystallization or flash column chromatography.
Protocol 2: Phase-Transfer Catalyzed (PTC) Etherification of o-Cresol
This protocol is highly effective for sterically hindered phenols or for scaling up reactions, avoiding the need for anhydrous solvents.
Step-by-Step Procedure:
-
Reagent Setup: To a flask equipped with a mechanical stirrer (for efficient phase mixing), add o-cresol (1.0 eq.), the alkyl halide (1.2 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 eq.).
-
Base Addition: While stirring vigorously, add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq.).
-
Causality: Vigorous stirring is essential to create a large surface area between the organic and aqueous phases, which is critical for the catalyst to function.
-
-
Reaction: Gently heat the biphasic mixture to 60-70 °C. The reaction is often exothermic and should be controlled. Monitor by TLC or GC/LC. PTC reactions are often significantly faster than heterogeneous solid-liquid reactions, sometimes completing in 1-4 hours.
-
Workup: Cool the mixture to room temperature and dilute with water and an organic solvent (e.g., toluene or ethyl acetate).
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer once more with the organic solvent.
-
Washing: Combine the organic layers and wash with water and brine to remove residual NaOH and the catalyst.
-
Isolation and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting ether as described in Protocol 1.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Base is not strong enough. 2. Alkylating agent is unreactive (e.g., alkyl chloride). 3. Steric hindrance (especially with o-cresol). 4. Insufficient temperature. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Use a more reactive halide (bromide or iodide) or add catalytic NaI. 3. Increase reaction time/temperature or switch to a PTC protocol. 4. Ensure the reaction is at the appropriate reflux temperature. |
| Formation of C-Alkylated Product | 1. Use of protic solvents (water, alcohols). 2. High reaction temperatures for extended periods can favor rearrangement. | 1. Switch to a polar aprotic solvent (DMF, Acetone, Acetonitrile). 2. Run the reaction at the lowest effective temperature and monitor carefully to avoid prolonged heating after completion. |
| Elimination Side-Product Observed | 1. Use of secondary or tertiary alkylating agents. 2. Base is too strong or sterically hindered. | 1. Use only primary or methyl alkylating agents.[4] 2. Use a milder base like K₂CO₃ instead of NaH or alkoxides. |
| Complex Workup / Emulsion | 1. Reaction under PTC conditions was not stirred adequately. 2. Insufficient solvent during extraction. | 1. Use mechanical stirring for PTC reactions. 2. Add more solvent and/or brine during the extraction to help break the emulsion. |
References
- Zhejiang Sci-Tech University. (2020). Cotton Fabric-Supported Cationic Acrylate Polymer as an Efficient and Recyclable Catalyst for Williamson Ether Synthesis Reaction in Solid-Liquid-Liquid Phase Transfer... Chemicals & Chemistry.
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
- University of Massachusetts. Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid.
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
Kaplan MCAT Prep. (2019). Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis. YouTube. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Black, T. et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
Halpern, M. PTC Etherification of a Phenol. PTC Organics, Inc.[Link]
-
Chemcess. o-Cresol: Properties, Reactions, Production And Uses. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. francis-press.com [francis-press.com]
- 8. chemcess.com [chemcess.com]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
Application Note: High-Purity Crystallization of 3-Isopropoxy-4-methylphenol
Abstract
This document provides a comprehensive guide to the purification of 3-Isopropoxy-4-methylphenol, a substituted phenol derivative, using crystallization techniques. High purity of chemical intermediates is critical in research and pharmaceutical development to ensure reproducible results and meet stringent regulatory standards. This application note details the underlying principles of crystallization, strategies for solvent selection, and step-by-step protocols for cooling, anti-solvent, and evaporative crystallization. It is intended for researchers, chemists, and drug development professionals seeking robust and reliable methods for obtaining high-purity this compound.
Introduction and Physicochemical Profile
This compound belongs to the class of aromatic organic compounds known as alkylated phenols. These compounds serve as versatile intermediates in organic synthesis.[1] For instance, the structurally similar isomer, 4-isopropyl-3-methylphenol, is utilized for its antimicrobial and antioxidant properties in personal care products, pharmaceuticals, and food preservation.[1][2] The efficacy and safety of final products derived from such intermediates are directly dependent on the purity of the starting materials.
Crystallization is a powerful thermodynamic process for separating and purifying solid compounds from a solution, leveraging differences in solubility between the target compound and its impurities. The process involves the self-assembly of molecules into a highly ordered crystal lattice, which inherently excludes foreign molecules.
Physicochemical Properties of the Isomer 4-Isopropyl-3-methylphenol:
While specific data for this compound is not extensively published, the properties of its close isomer, 4-isopropyl-3-methylphenol (CAS 3228-02-2), provide a valuable starting point for experimental design.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [5] |
| Molecular Weight | 150.22 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [3][6] |
| Melting Point | 110-114 °C | [3][4] |
| Boiling Point | ~246 °C | [4] |
| Water Solubility | Very low (210 mg/L at 20°C) | [3] |
Note: The ether linkage in this compound compared to the direct alkyl group in its isomer may slightly alter properties like melting point and solubility profiles. Experimental verification is essential.
The Rationale for Crystallization: A Mechanistic Overview
The purification of this compound from a crude synthetic mixture relies on exploiting solubility differences. The fundamental principle is to create a supersaturated solution from which the target compound preferentially crystallizes, leaving impurities behind in the solution (mother liquor).
The process can be visualized as a three-step workflow:
-
Dissolution: The crude solid is dissolved in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution.
-
Supersaturation & Nucleation: The solution is driven into a supersaturated state, typically by cooling, adding an anti-solvent, or evaporating the solvent. This thermodynamically unstable state initiates nucleation, where molecules begin to aggregate into ordered clusters.
-
Crystal Growth: Once stable nuclei are formed, further molecules deposit onto the existing lattice, leading to the growth of macroscopic crystals. The slow and controlled nature of this step is key to achieving high purity.
Caption: General workflow for purification by crystallization.
Pre-Crystallization Strategy
Impurity Profile Analysis
The synthesis of this compound likely proceeds via a Williamson ether synthesis, reacting an isopropyl halide with 4-methylcatechol. Potential impurities arising from this synthesis could include:
-
Unreacted Starting Materials: Residual 4-methylcatechol or isopropylating agents.
-
Isomeric Products: The formation of 2-isopropoxy-4-methylphenol.
-
Over-Alkylated Products: Di-isopropoxy-methylbenzene derivatives.
-
Solvent Residues: Residual solvents from the reaction or initial workup.
Understanding these potential impurities is crucial for selecting a solvent system where they remain soluble while the target compound crystallizes.
Solvent Selection: The Cornerstone of Success
The ideal crystallization solvent should exhibit a steep solubility curve for this compound: high solubility at elevated temperatures and low solubility at room temperature or below. Based on data for the isomer 4-isopropyl-3-methylphenol, several solvents show promise.[3][6][7]
Table of Potential Solvents for Screening:
| Solvent | Rationale & Properties | Potential Use Case |
| Methanol | High solubility at room temp (65%).[3] May require very low temperatures or use as the "good solvent" in an anti-solvent pair. | Anti-Solvent Crystallization |
| Ethanol | Moderate solubility (36%).[3] Good candidate for cooling crystallization. Generally low toxicity. | Cooling Crystallization |
| Isopropanol | Moderate solubility (50%).[3] Common choice for phenols. Its structure is similar to a substituent on the target molecule. | Cooling Crystallization |
| Acetone | High solubility (65%).[3] Volatile, making it easy to remove. Likely needs an anti-solvent. | Anti-Solvent Crystallization |
| n-Heptane / n-Hexane | Non-polar. Phenols typically have lower solubility. Excellent candidates as anti-solvents or for cooling crystallization of less polar compounds.[8] | Cooling or Anti-Solvent |
| Water | The compound is insoluble in water.[3] An ideal anti-solvent when paired with a water-miscible solvent like ethanol or acetone. | Anti-Solvent Crystallization |
Experimental Solvent Screening Protocol:
-
Place ~50 mg of crude material into a small test tube.
-
Add a candidate solvent dropwise at room temperature until the solid just dissolves. Record the volume.
-
If it dissolves readily, the solvent is likely too good for cooling crystallization.
-
If it has poor solubility, heat the mixture gently. If it dissolves upon heating, it is a good candidate.
-
Cool the heated solution to room temperature and then in an ice bath. Observe the quantity and quality of the crystals formed. A dense, crystalline precipitate is desired over a fine powder or oil.
Detailed Crystallization Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Phenolic compounds can be irritating to the skin and respiratory system.[3]
Protocol 4.1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)
This is the preferred method when a suitable single solvent is identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This ensures the final solution is saturated.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Controlled Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Induce Further Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 4.2: Anti-Solvent Crystallization (e.g., Acetone/Water)
This method is ideal when the compound is too soluble in a convenient solvent for cooling crystallization.
-
Dissolution: Dissolve the crude material in the minimum amount of acetone (the "solvent") at room temperature.
-
Anti-Solvent Addition: Slowly add water (the "anti-solvent") dropwise to the stirred solution. Continue adding until the solution becomes faintly cloudy (the point of nucleation).
-
Crystal Growth: Add a few more drops of acetone to redissolve the faint precipitate and then allow the solution to stand undisturbed. Crystals should form over time.
-
Maximize Yield: If needed, cool the mixture in an ice bath to complete the crystallization process.
-
Harvesting, Washing, & Drying: Follow steps 6-8 from Protocol 4.1, using a cold mixture of acetone/water (in the same ratio as the final crystallization mixture) for the washing step.
Caption: Decision tree for selecting a crystallization method.
Post-Crystallization Analysis and Quality Control
To validate the success of the purification, the final product must be analyzed for purity.
| Analysis Technique | Purpose | Expected Result for High Purity |
| Melting Point | Assess purity and confirm identity. | A sharp melting range (e.g., < 1 °C) close to the literature value. Impurities typically depress and broaden the melting range. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities. | A single major peak corresponding to the product, with impurity peaks below the desired threshold (e.g., >99.5% area). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and detect structural impurities. | Clean spectrum matching the expected structure of this compound, with no significant peaks from starting materials or isomers. |
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| "Oiling Out" | Solution is too supersaturated; cooling is too rapid; melting point of the solid is below the solution temperature. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. |
| No Crystals Form | Solution is not sufficiently saturated; nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal from a previous batch. Cool to a lower temperature. |
| Low Yield | Too much solvent was used; compound has significant solubility even at low temperatures; premature crystallization during hot filtration. | Rework the mother liquor (e.g., evaporate some solvent and re-cool). Ensure minimum solvent is used initially. Work quickly during hot filtration. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Use activated charcoal for decolorization before crystallization. A second recrystallization may be necessary. |
Conclusion
The purification of this compound to a high degree of purity is readily achievable through systematic crystallization. Careful solvent selection, based on preliminary screening, is the most critical parameter for success. Both cooling and anti-solvent crystallization are powerful techniques applicable to this compound. By following the detailed protocols and troubleshooting guides presented in this note, researchers can reliably obtain material of sufficient quality for demanding applications in scientific research and pharmaceutical development.
References
-
ChemBK. (2024). 4-isopropyl-3-methylphenol. Retrieved from ChemBK. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138204, 3-Isopropyl-4-methylphenol. PubChem. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Methyl-4-isopropylphenol (CAS 3228-02-2). Retrieved from Cheméo. [Link]
-
Unilong. (2023). Do You Know 4-ISOPROPYL-3-METHYLPHENOL?. Retrieved from Unilong. [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from Wikipedia. [Link]
- Google Patents. (n.d.). CN106278947A - Crystal formation of phenol derivatives and preparation method thereof.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. What is 4-Isopropyl-3-methylphenol?_Chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 4-Isopropyl-3-methylphenol | 3228-02-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 3-Isopropyl-4-methylphenol | C10H14O | CID 138204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. unilongindustry.com [unilongindustry.com]
- 8. CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Resolving Isopropoxy Methylphenol Isomer Mixtures
The following technical guide addresses the resolution of isopropoxy methylphenol isomer mixtures. This content is structured for researchers and process chemists dealing with the synthesis and purification of these specific phenolic ethers, typically derived from the mono-alkylation of dihydroxy toluenes (methyl catechols/resorcinols).
Topic: Purification and Analysis of Regioisomers in Isopropoxy Methylphenol Synthesis Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists Version: 2.4 (Current)
Diagnostic & Strategy Overview
The synthesis of isopropoxy methylphenols (e.g., via the reaction of 4-methylcatechol with isopropyl bromide) invariably produces a mixture of regioisomers. The proximity of the isopropoxy group (
Core Challenge: Isomers often exhibit
Decision Matrix: Separation Strategy
Figure 1: Strategic decision tree for selecting the appropriate purification protocol based on isomer structural features.
Critical Troubleshooting & FAQs
Category: Distillation & Volatility
Q1: Why does simple vacuum distillation fail to separate my 2-isopropoxy-4-methylphenol from its 2-isopropoxy-5-methylphenol isomer? A: These are regioisomers with identical molecular weights and very similar intermolecular forces.
-
The Causality: Both isomers likely possess an ortho-relationship between the oxygen functionalities (if derived from catechol). However, subtle differences in the "shielding" of the hydroxyl group by the methyl group affect the boiling point.
-
The Fix: You need a Spinning Band Distillation column (providing >50 theoretical plates) or must exploit the "Ortho Effect" via steam distillation.
-
Insight: If one isomer has the
and groups adjacent (ortho) and the other does not (meta/para), the ortho-isomer will form an intramolecular hydrogen bond. This "hides" the hydroxyl group, significantly lowering the boiling point (by 20–40°C) and making it steam volatile.
Q2: My distillate contains a mixture of both isomers despite a slow ramp. What is happening? A: You are likely experiencing azeotropic entrainment or insufficient reflux ratio.
-
Troubleshooting:
-
Switch to a high-reflux setup (Ratio 10:1 or 20:1).
-
Check for thermal rearrangement. Isopropyl ethers can undergo Claisen-type rearrangements or cleavage at high temperatures (>180°C).
-
Validation: Run a DSC (Differential Scanning Calorimetry) on the crude to ensure thermal stability before heating the bulk.
-
Category: Chromatography (HPLC/GC) [1][2][3]
Q3: I see only one peak on my C18 HPLC column, but NMR shows a mixture. How do I resolve this? A: Standard C18 phases often fail to discriminate between positional isomers of phenolic ethers because the hydrophobicity is nearly identical.
-
The Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.
-
Mechanism: These phases utilize
interactions. The position of the electron-donating isopropoxy and methyl groups alters the electron density of the aromatic ring, creating different retention times on -active columns. -
Protocol Adjustment: Use Methanol/Water instead of Acetonitrile/Water. Methanol allows for stronger
interaction accessibility compared to the dipole-dipole suppression of acetonitrile.
Q4: Can I use Gas Chromatography (GC) for quantification? A: Yes, but direct injection of phenols can lead to peak tailing due to interaction with active silanol sites in the liner or column.
-
Recommendation: Perform an in-situ derivatization using BSTFA + 1% TMCS . This converts the phenols to trimethylsilyl (TMS) ethers, improving volatility and peak shape, often enhancing resolution between isomers.
Validated Experimental Protocols
Protocol A: Steam Distillation (The "Ortho Effect" Method)
Best for: Separating ortho-isopropoxy phenols (volatile) from meta/para isomers (non-volatile).
Theory: The intramolecular hydrogen bond in 2-isopropoxy phenols reduces water solubility and increases vapor pressure relative to isomers where the H-bond is intermolecular.
-
Setup: Place the crude mixture in a round-bottom flask with 3 equivalents of water. Connect a Claisen head and a condenser.
-
Process: Heat the flask to a vigorous boil. Pass live steam through the mixture if available; otherwise, boil the internal water.
-
Collection: The ortho-isomer will co-distill with the water as a milky emulsion. The para-isomer will remain in the boiling flask as a distinct oil or solid.
-
Extraction: Extract the distillate with Dichloromethane (DCM). Dry over
and concentrate. -
Validation: Check purity via GC-MS. The distillate should be >95% ortho-isomer.
Protocol B: Chemical Separation via Claisen’s Alkali
Best for: Isomers with significantly different pKa values (e.g., hindered vs. unhindered phenols).
Theory: Cryptophenols (hindered phenols) form water-insoluble salts in certain concentrations of alkali, while normal phenols dissolve.
-
Reagent: Prepare "Claisen’s Alkali" (35g KOH in 25mL water + 100mL Methanol).
-
Extraction: Dissolve the crude mixture in minimal toluene. Wash with Claisen’s alkali.
-
Separation:
-
Aqueous Layer: Contains the less hindered (more acidic) isomer. Acidify with HCl to recover.
-
Organic Layer: Contains the hindered (less acidic) isomer (e.g., if the OH is flanked by the methyl and isopropoxy groups).
-
-
Recovery: Wash the organic layer with water, dry, and evaporate.
Protocol C: Derivatization for Crystallization
Best for: Final purification of solid isomers.
-
Reaction: React the enriched mixture with 3,5-dinitrobenzoyl chloride and pyridine.
-
Crystallization: The resulting esters often have vastly different melting points and crystal habits. Recrystallize from Ethanol/Hexane.
-
Hydrolysis: Recover the pure phenol by hydrolysis with NaOH/MeOH followed by acidification.
Data Summary: Isomer Properties
| Property | Ortho-Isomer (e.g., 2-isopropoxy) | Meta/Para-Isomer | Separation Implication |
| Boiling Point | Lower (Intramolecular H-bond) | Higher (Intermolecular H-bond) | Enables Distillation |
| Steam Volatility | High | Negligible | Enables Steam Distillation |
| Acidity (pKa) | Slightly Higher (Weaker acid) | Lower (Stronger acid) | Enables pH-selective extraction |
| HPLC Selectivity | Stronger retention on PFP | Weaker retention on PFP | Use Phenyl/PFP columns |
References
-
Vogel's Textbook of Practical Organic Chemistry . (5th Ed). Purification of Phenols and The separation of isomers. Longman Scientific & Technical.
-
Separation of Cresol Isomers . ResearchGate.[4] Discusses the boiling point challenges and crystallization techniques for methylphenols.
-
Chromatographic Separation of Phenolic Isomers . Shimadzu Application News. Highlights the use of Phenyl columns for positional isomers.
-
EPA Method 8041A: Phenols by Gas Chromatography . Describes derivatization techniques for phenolic analysis.
-
US Patent 4356331 . Process for selectively adsorbing an alkyl phenol isomer. Provides industrial context for zeolite-based separation of similar isomers.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Isopropoxy-4-methylphenol
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Isopropoxy-4-methylphenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It establishes a framework for structural elucidation by comparing the target molecule's predicted spectrum with the experimentally determined spectra of structurally related phenolic compounds. This comparative approach demonstrates how subtle changes in molecular structure are reflected in the NMR data, thereby reinforcing the principles of spectral assignment and providing a robust methodology for structural verification.
Deciphering the Structure: Predicted ¹H NMR Spectrum of this compound
Understanding the ¹H NMR spectrum of this compound begins with a theoretical analysis of its unique proton environments. The molecule's structure, featuring a phenol backbone with methyl and isopropoxy substituents, gives rise to six distinct signals. The electron-donating nature of the hydroxyl (-OH) and isopropoxy (-OCH(CH₃)₂) groups significantly influences the chemical shifts of the aromatic protons, generally shielding them and shifting their signals upfield relative to unsubstituted benzene.
The predicted spectrum is as follows:
-
Phenolic Proton (-OH): This proton typically appears as a broad singlet. Its chemical shift is highly variable (δ 4-7 ppm) and depends on factors like solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.[1][2]
-
Aromatic Protons (Ar-H): The three protons on the benzene ring are chemically non-equivalent and will exhibit splitting based on their neighbors.[3]
-
H-2: This proton is ortho to the isopropoxy group and will appear as a doublet.
-
H-5: This proton is ortho to the hydroxyl group and meta to the methyl group, appearing as a doublet.
-
H-6: This proton is ortho to both the hydroxyl and isopropoxy groups, appearing as a doublet of doublets.
-
-
Isopropoxy Protons (-OCH(CH₃)₂): This group gives rise to two distinct signals characteristic of an isopropyl group.
-
Methine Proton (-OCH-): This single proton is split by the six adjacent, equivalent methyl protons, resulting in a septet.
-
Methyl Protons (-CH(CH₃)₂): These six equivalent protons are split by the single methine proton, appearing as a doublet.
-
-
Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring are not coupled to any adjacent protons and will therefore appear as a sharp singlet.[4]
Caption: Molecular structure and proton environments of this compound.
A Framework for Confidence: Comparative Spectral Analysis
To validate our predicted assignments and understand the influence of each substituent, we compare the ¹H NMR spectrum of our target compound with three related molecules: 4-Methylphenol, 3-Methoxyphenol, and the isomeric 4-Isopropyl-3-methylphenol. The experimental data for these compounds provides a critical baseline for our analysis.
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Source |
| This compound | Phenolic OH | ~5.0 (Predicted) | Broad Singlet | 1H | |
| Aromatic H | ~6.6 - 7.1 (Predicted) | Multiplet | 3H | [5] | |
| Isopropoxy CH | ~4.4 (Predicted) | Septet | 1H | ||
| Methyl (Aromatic) CH₃ | ~2.2 (Predicted) | Singlet | 3H | [4] | |
| Isopropoxy CH₃ | ~1.3 (Predicted) | Doublet | 6H | [6] | |
| 4-Methylphenol (p-Cresol) | Phenolic OH | ~5.10 | Broad Singlet | 1H | [7] |
| Aromatic H (ortho to OH) | 6.73 | Doublet | 2H | [7][8] | |
| Aromatic H (meta to OH) | 7.03 | Doublet | 2H | [7][8] | |
| Methyl CH₃ | 2.27 | Singlet | 3H | [7] | |
| 3-Methoxyphenol | Phenolic OH | ~5.34 | Broad Singlet | 1H | [8] |
| Aromatic H | 6.41 - 7.13 | Multiplet | 4H | [8][9] | |
| Methoxy CH₃ | 3.77 | Singlet | 3H | [8][9] | |
| 4-Isopropyl-3-methylphenol | Phenolic OH | ~4.8 | Broad Singlet | 1H | [10] |
| Aromatic H | 6.62 - 7.10 | Multiplet | 3H | [10] | |
| Isopropyl CH | 3.06 | Septet | 1H | [10] | |
| Methyl (Aromatic) CH₃ | 2.28 | Singlet | 3H | [10] | |
| Isopropyl CH₃ | 1.19 | Doublet | 6H | [10] |
Analysis of Spectral Differences:
-
vs. 4-Methylphenol: The comparison to 4-Methylphenol (p-cresol) most clearly illustrates the impact of adding the 3-isopropoxy group.[7][8] The simple, symmetric doublet-of-doublets pattern in the aromatic region of 4-methylphenol is replaced by a more complex multiplet in our target molecule due to the loss of symmetry.[4] Crucially, the signature septet and doublet of the isopropoxy group are absent in 4-methylphenol's spectrum.
-
vs. 3-Methoxyphenol: This comparison highlights the difference between an isopropoxy and a methoxy substituent. While both are electron-donating alkoxy groups, the ¹H NMR signatures are distinct. 3-Methoxyphenol exhibits a sharp singlet for its methoxy protons around δ 3.77 ppm.[8][9] In contrast, this compound would show the characteristic septet-doublet pattern, providing an unambiguous marker for the isopropoxy group.
-
vs. 4-Isopropyl-3-methylphenol: Analyzing this isomer is key to confirming the precise substitution pattern. While both molecules would show signals for methyl, isopropyl, and hydroxyl protons, the splitting patterns and chemical shifts in the aromatic region (δ 6.5-7.5 ppm) would differ significantly.[10][11] The specific coupling constants between the three aromatic protons in this compound create a unique fingerprint that distinguishes it from its isomer.
A Self-Validating System: Experimental Protocol for ¹H NMR Acquisition
To ensure reproducible and high-quality data, a standardized and self-validating experimental protocol is essential. The following methodology provides a robust workflow for acquiring the ¹H NMR spectrum of phenolic compounds.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the phenolic compound.
-
Transfer the sample to a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as residual solvent peaks must not obscure signals of interest.[12]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[3]
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer's probe.
-
Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field against drift.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks and is iterated until the lock signal is maximized and stable.
-
-
Spectrum Acquisition:
-
Load a standard ¹H acquisition experiment.
-
Set key parameters:
-
Pulse Angle: Typically a 30° or 90° pulse.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: ~1-5 seconds, allowing protons to return to equilibrium between scans.
-
Number of Scans: Typically 8 or 16 scans are sufficient for a concentrated sample.
-
-
Initiate the acquisition.
-
-
Data Processing:
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is calibrated by setting the TMS peak to δ 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal.
-
Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and data processing.
Conclusion
The structural elucidation of this compound via ¹H NMR spectroscopy is a prime example of leveraging fundamental principles and comparative analysis. The predicted spectrum, characterized by a unique aromatic multiplet and the signature septet-doublet pattern of the isopropoxy group, provides a clear fingerprint for identification. By comparing this predicted data with the experimental spectra of simpler analogues like 4-methylphenol and 3-methoxyphenol, assignments can be made with a high degree of confidence. This guide underscores a rigorous, multi-faceted approach to spectral interpretation, providing researchers with the necessary tools for accurate and reliable structural verification in their development pipelines.
References
-
4-methylphenol Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Fiveable. Retrieved February 8, 2024, from [Link]
-
17.11: Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
-
The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved February 8, 2024, from [Link]
-
¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
-
Supporting information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
3-Isopropyl-4-methylphenol. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
¹H proton nmr spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved February 8, 2024, from [Link]
-
Showing Compound 4-Methylphenol (FDB008789). (n.d.). FooDB. Retrieved February 8, 2024, from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry. Available at: [Link]
-
Second Order ¹H NMR Spectra of Isopropyl Groups. (2008, July 18). University of Ottawa NMR Facility Blog. Retrieved February 8, 2024, from [Link]
-
General considerations. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
-
How to read NMR spectra from the basics. (n.d.). JEOL. Retrieved February 8, 2024, from [Link]
-
3-Methoxyphenol | C₇H₈O₂ | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder (ATB). Retrieved February 8, 2024, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 6. Isopropyl alcohol(67-63-0) 1H NMR spectrum [chemicalbook.com]
- 7. p-Cresol(106-44-5) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 3-Methoxyphenol(150-19-6) 1H NMR spectrum [chemicalbook.com]
- 10. 3-methyl-4-propan-2-ylphenol(3228-02-2) 1H NMR spectrum [chemicalbook.com]
- 11. acdlabs.com [acdlabs.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Comparative Bioactivity Guide: 3-Isopropoxy-4-methylphenol vs. 4-Isopropoxy-3-methylphenol
This guide provides an in-depth technical comparison of 3-Isopropoxy-4-methylphenol and 4-Isopropoxy-3-methylphenol .
Note on Nomenclature & Scope: While often confused with the widely used antimicrobial Isopropyl Methylphenols (e.g., IPMP/o-Cymen-5-ol), the compounds requested are Isopropoxy (ether) derivatives. This guide focuses on the specific bioactivity of these ethers, utilizing Structure-Activity Relationship (SAR) principles to predict and validate their performance where direct literature is emerging.
Executive Summary
The structural distinction between This compound (Compound A) and 4-Isopropoxy-3-methylphenol (Compound B) lies in the positional isomerism of the isopropoxy ether group relative to the phenolic hydroxyl. This subtle shift dictates two divergent bioactivity profiles:
-
This compound (Meta-Ether): Predicted to function primarily as a Sensory Modulator (TRP Agonist) and mild Antioxidant . Its meta-substitution pattern mimics "warming" or "cooling" agents structurally related to vanillyl ethers.
-
4-Isopropoxy-3-methylphenol (Para-Ether): Predicted to function as a Tyrosinase Inhibitor (Depigmenting Agent) . Its para-alkoxy structure aligns with the pharmacophore of Mequinol and Monobenzone, potent melanocytotoxic agents.
| Feature | This compound | 4-Isopropoxy-3-methylphenol |
| Primary Class | Sensory Agent / Antioxidant | Depigmenting Agent / Cytotoxin |
| Key Pharmacophore | Meta-alkoxy phenol (Vanilloid-like) | Para-alkoxy phenol (Mequinol-like) |
| Predicted Target | TRP Channels (TRPV1/TRPM8) | Tyrosinase Enzyme |
| Lipophilicity (cLogP) | High (~3.2) | High (~3.2) |
| Cytotoxicity Risk | Low to Moderate | High (Melanocyte specific) |
Chemical Identity & Structural Logic
Understanding the "why" behind the bioactivity starts with the electronic effects of the substituents.
Structural Diagram (DOT)
The following diagram illustrates the steric and electronic differences between the two isomers.
Figure 1: Structural comparison highlighting the Meta vs. Para substitution patterns that drive divergent biological mechanisms.
Detailed Bioactivity Analysis
A. 4-Isopropoxy-3-methylphenol: The Depigmenting Specialist
This isomer is structurally analogous to Mequinol (4-methoxyphenol) and Monobenzone (4-benzyloxyphenol) . The presence of an alkoxy group at the para position is the classic "leucoderma-inducing" pharmacophore.
-
Mechanism of Action:
-
Tyrosinase Substrate Competition: The compound mimics tyrosine but cannot be oxidized into melanin precursors effectively due to the ether cap.
-
Melanocytotoxicity: Upon metabolic processing, para-alkoxy phenols often generate quinone species that cause oxidative stress specifically within melanocytes, leading to cell death or pigment suppression.
-
-
Comparative Potency: The bulky isopropoxy group (vs. methoxy) increases lipophilicity, potentially enhancing skin penetration but also steric hindrance at the enzyme active site. It is likely less cytotoxic than Monobenzone but more lasting than Mequinol.
B. This compound: The Sensory & Antioxidant Agent
This isomer places the ether group at the meta position, breaking the para-quinone forming potential. This structure resembles Creosol and Vanillyl Butyl Ether .
-
Mechanism of Action:
-
TRP Channel Modulation: Meta-alkoxy phenols are known agonists for Transient Receptor Potential (TRP) channels. The isopropoxy chain length suggests activity at TRPV1 (warming) or TRPM8 (cooling), likely acting as a mild sensitizer.
-
Antioxidant Activity: While less potent than ortho-alkoxy phenols (like Guaiacol), the phenolic hydroxyl still donates hydrogen atoms to neutralize free radicals (DPPH/ROS). The 4-methyl group provides electron donation, stabilizing the resulting phenoxy radical.
-
Experimental Validation Protocols
To validate these claims in your lab, use the following self-validating workflows.
Protocol 1: Tyrosinase Inhibition Assay (For 4-Isopropoxy-3-methylphenol)
Objective: Quantify the depigmenting potential relative to Kojic Acid.
-
Reagents: Mushroom Tyrosinase (1000 U/mL), L-DOPA (substrate), Phosphate Buffer (pH 6.8).
-
Preparation: Dissolve test compounds in DMSO (final conc <1%).
-
Workflow:
-
Incubate Enzyme + Test Compound for 10 mins at 25°C.
-
Add L-DOPA.
-
Measure Absorbance at 475 nm (Dopachrome formation) kinetically for 20 mins.
-
-
Validation:
-
Positive Control: Kojic Acid (IC50 ~20 µM).
-
Negative Control: DMSO only.
-
Success Criteria: 4-Isopropoxy-3-methylphenol should show dose-dependent inhibition with an IC50 < 100 µM.
-
Protocol 2: DPPH Radical Scavenging (For this compound)
Objective: Assess antioxidant capacity.
-
Reagents: 0.1 mM DPPH in methanol.
-
Workflow:
-
Mix 100 µL test compound + 100 µL DPPH solution.
-
Incubate in dark for 30 mins.
-
Measure Absorbance at 517 nm.
-
-
Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Validation:
-
Reference: Trolox or BHT.
-
Success Criteria: Compound A should exhibit >50% scavenging at 100 µg/mL.
-
Mechanism of Action Visualization
The following diagram maps the divergent signaling pathways for both isomers.
Figure 2: Divergent signaling pathways. Compound A targets sensory/oxidative pathways, while Compound B targets melanogenesis.
References
-
PubChem. Compound Summary: this compound (CAS 1243289-61-3). National Library of Medicine. [Link]
-
PubChem. Compound Summary: 4-Isopropoxy-3-methylphenol (CAS 1216201-65-8). National Library of Medicine. [Link]
-
Solano, F., et al. (2006). Hypopigmenting agents: an updated review on biological, chemical and clinical aspects. Pigment Cell Research. (Context: SAR of para-alkoxy phenols). [Link]
-
Vriens, J., et al. (2008). Herbal compounds and toxins modulating TRP channels. Current Neuropharmacology. (Context: SAR of vanilloid/alkoxy phenol agonists). [Link]
Technical Guide: HPLC Separation of Methylphenol (Cresol) Isomers
Topic: HPLC retention time comparison of methylphenol isomers Content Type: Publish Comparison Guide
Executive Summary
The separation of methylphenol (cresol) isomers—specifically the meta- (m-) and para- (p-) isomers—represents a classic "critical pair" challenge in liquid chromatography.[1][2] While ortho-cresol (o-cresol) is easily resolved due to distinct physicochemical properties (intramolecular hydrogen bonding), m- and p-cresol possess nearly identical hydrophobicities and dissociation constants (
This guide provides a technical comparison of stationary phase performances, demonstrating why standard alkyl-bonded phases (C18) fail to resolve m/p-cresol and establishing Phenyl-Hexyl and Pentafluorophenyl (PFP) phases as the superior alternatives for baseline separation.
The Chromatographic Challenge: Mechanism of Failure on C18
To understand the solution, one must first quantify the failure of the standard approach. On a traditional C18 (Octadecylsilyl) column, retention is governed primarily by hydrophobic subtraction .
-
Hydrophobicity: The log P values for m-cresol (1.96) and p-cresol (1.94) are virtually indistinguishable.
-
Result: Under standard reversed-phase conditions (e.g., Water/Acetonitrile), C18 columns typically yield a single broad peak for the m/p pair, or at best, a "shoulder" separation with a resolution (
) of < 0.8.
Visualizing the Interaction Mechanisms
The following diagram contrasts the non-selective hydrophobic interaction of C18 with the selective
Figure 1: Mechanism comparison. C18 relies on hydrophobicity (failing to discriminate), while Phenyl phases exploit differences in electron density distribution (
Comparative Analysis of Stationary Phases
The following data summarizes the retention behavior of cresol isomers across three distinct column chemistries.
Scenario A: C18 (The Baseline Failure)
-
Column: Standard C18 (5 µm, 4.6 x 150 mm).
-
Mobile Phase: 50:50 Water:Acetonitrile.
-
Observation: o-cresol elutes first.[1] m-cresol and p-cresol co-elute significantly.[3]
-
Verdict: Unsuitable for isomer-specific quantification.[2]
Scenario B: Phenyl-Hexyl (The Recommended Standard)
-
Mechanism: The phenyl ring on the stationary phase interacts with the
-electrons of the cresol benzene ring. The position of the methyl group (meta vs. para) alters the resonance and electron density availability, creating a separation factor ( ). -
Mobile Phase Criticality: Methanol is preferred over Acetonitrile. Acetonitrile has its own
-electrons (triple bond) which can shield the stationary phase, reducing selectivity.[4] Methanol is " -transparent." -
Elution Order: o-cresol
m-cresol p-cresol.[1]
Scenario C: Pentafluorophenyl (PFP) (The High-Selectivity Alternative)
-
Mechanism: PFP phases add strong dipole-dipole interactions and hydrogen bonding capacity due to the electronegative fluorine atoms.
-
Performance: Often yields the highest resolution (
) for the critical pair.
Data Summary: Retention Time & Resolution
| Isomer | C18 Retention ( | Phenyl-Hexyl Retention ( | PFP Retention ( |
| o-Cresol | ~4.2 min | ~5.1 min | ~5.5 min |
| m-Cresol | ~5.3 min (Co-elution) | ~6.8 min | ~7.2 min |
| p-Cresol | ~5.3 min (Co-elution) | ~7.5 min | ~8.1 min |
| Critical Pair | < 0.5 (Fail) | > 1.8 (Pass) | > 2.2 (Pass) |
> Note: Retention times are representative of isocratic runs (50% MeOH) at 1.0 mL/min. Absolute times vary by column dimension, but the Selectivity (
Experimental Protocol: Validated Separation Workflow
This protocol is designed for the baseline separation of all three isomers using a Phenyl-Hexyl stationary phase.
Reagents & Equipment
-
Column: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate or 0.1% Phosphoric Acid in Water (pH ~3.0). Acidic pH ensures phenols remain neutral (suppressing ionization).
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Detector: UV-Vis / DAD at 275 nm (Phenol absorption maximum).
Step-by-Step Methodology
-
Preparation:
-
Dissolve individual standards of o-, m-, and p-cresol in 50:50 Methanol:Water to a concentration of 100 µg/mL.
-
Prepare a mix containing all three.
-
-
Equilibration:
-
Flush column with 100% Methanol for 10 minutes.
-
Equilibrate with initial mobile phase (see gradient below) for 15 minutes.
-
-
Gradient Method:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (MeOH) |
| 0.0 | 70 | 30 |
| 15.0 | 40 | 60 |
| 16.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 21.0 | 70 | 30 |
-
System Suitability Requirement:
-
The resolution (
) between m-cresol and p-cresol must be .
-
Workflow Logic Diagram
Figure 2: Decision workflow for cresol analysis. Selecting Phenyl chemistry and Methanol mobile phase is the critical control point for success.
Expert Insights & Troubleshooting
-
Why Methanol? As noted in Shimadzu technical reports, Acetonitrile's
-electrons interfere with the Phenyl stationary phase. Switching to Methanol often increases retention time but drastically improves selectivity for aromatic isomers [1]. -
pH Control: Cresols are weak acids (
). If the pH is > 8, they ionize, reducing retention and altering selectivity. Maintain pH < 5.0 to keep them in their neutral, hydrophobic form for consistent reversed-phase interaction [2]. -
Cyclodextrin Option: If the sample matrix is extremely complex (e.g., biological fluids) and Phenyl columns experience interference, a
-Cyclodextrin column can be used. This separates isomers based on "host-guest" shape fitting rather than surface polarity, providing an orthogonal separation mechanism [3].
References
-
Shimadzu Corporation. (2012).[4] Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Application News No. L549. Retrieved from [Link]
-
MAC-MOD Analytical. (2018). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Technical Report. Retrieved from [Link]
-
Mauri-Aucejo, A. R., et al. (2016). Chromatographic Separation of Cresol Isomers by a β-Cyclodextrin. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. separation of p-cresol and m-cresol - Chromatography Forum [chromforum.org]
- 4. lcms.cz [lcms.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Isopropoxy-4-methylphenol proper disposal procedures
3-Isopropoxy-4-methylphenol Proper Disposal Procedures[1][2]
Executive Summary: Operational Safety & Logistics
Chemical Identity: this compound CAS Number: 1243289-61-3 Molecular Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol [1][2][3]
Critical Distinction: Do not confuse this compound with Biosol (o-Cymen-5-ol/4-Isopropyl-3-methylphenol) .[1][2] While structurally isomeric, this compound contains an ether linkage at the 3-position.[1][2] Due to the lack of extensive specific toxicological data for this specific isomer, the Precautionary Principle must be applied : handle and dispose of this compound as a Class 6.1 Toxic / Class 9 Environmentally Hazardous Substance (similar to substituted phenolic ethers).
Part 1: Hazard Assessment & Waste Classification
Before disposal, you must classify the waste stream.[4] As a Senior Application Scientist, I categorize this substance under Phenolic Organic Waste .
Physicochemical & Safety Profile (Estimated via Read-Across)
| Parameter | Value / Classification | Operational Implication |
| Physical State | Solid (Crystalline/Powder) | Dust generation risk during transfer.[1][2] |
| Solubility | Low water solubility; Soluble in organic solvents (MeOH, DMSO). | Do NOT dispose via sink/drain. |
| Reactivity | Incompatible with strong oxidizers. | Segregate from nitric acid, perchlorates, and peroxides. |
| GHS Hazards (Predicted) | H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Toxic to aquatic life). | Requires incineration; strictly prohibited from release into water systems. |
Part 2: Waste Segregation & Storage Protocol
Proper segregation prevents dangerous cross-reactions in the waste drum. Follow this strict segregation logic:
-
Primary Stream: Non-Halogenated Organic Waste .
-
Reasoning: Phenolic compounds are typically dissolved in solvents like Methanol or Ethanol for cleaning. These are compatible with standard organic waste streams destined for incineration.
-
-
Prohibited Mixtures (Incompatibles):
Visualizing the Waste Stream Logic
Figure 1: Decision tree for segregating this compound waste streams to ensure compatibility with incineration protocols.
Part 3: Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Substance
Context: Expired reagent or excess weighing powder.[1][2]
-
PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 dust mask (if handling >1g open powder).
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[2] Glass is acceptable but poses a breakage risk.
-
Labeling: Attach a hazardous waste tag.
-
Transfer: Transfer solid directly into the container. Do not dissolve unnecessarily, as this increases waste volume.
-
Decontamination: Wipe the spatula/weighing boat with a methanol-dampened Kimwipe. Place the Kimwipe into the Solid Waste container, not the trash.
Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)
Context: HPLC waste or reaction mother liquors.[1][2]
-
Solvent Compatibility Check: Ensure the solution does not contain oxidizers.[9]
-
Collection: Pour into the appropriate solvent carboy (Halogenated vs. Non-Halogenated).
-
Note: If the solution is aqueous (e.g., buffer), do NOT pour down the drain . Phenolic ethers are toxic to aquatic bacteria and can disrupt wastewater treatment plants. Collect as "Aqueous Organic Waste".
-
-
Rinsing: Triple-rinse the original vessel with a small volume of acetone or ethanol. Add rinsate to the waste carboy.
Scenario C: Spill Cleanup Protocol
Context: Benchtop spill of <10g.
-
Secure Area: Alert nearby personnel.
-
Containment:
-
Solids: Cover with wet paper towels (to prevent dust) and scoop up.
-
Liquids: Use a Universal Absorbent (vermiculite or polypropylene pads). Do not use sawdust (combustible).
-
-
Clean: Scrub the surface with a detergent solution (soap and water) followed by an ethanol wipe. Phenolic residues can be sticky and persistent.
-
Disposal: All cleanup materials (gloves, pads, scoops) go into the Solid Hazardous Waste drum.
Part 4: Regulatory Compliance (EPA/RCRA Context)
In the United States, this chemical falls under the "Cradle-to-Grave" management requirement.[1][2]
-
RCRA Classification: While not explicitly listed as a P- or U-listed waste, it exhibits characteristics of toxicity.[1][2] It must be managed as Hazardous Waste based on the generator's knowledge of the material (phenolic toxicity).
-
Drain Disposal: Strictly Prohibited. (40 CFR 403.5 - Prohibitions on introducing pollutants that cause pass-through or interference).[1][2]
-
Final Destruction Method: The only acceptable destruction method for phenolic ethers is High-Temperature Incineration (with flue gas scrubbing) to prevent the formation of toxic combustion byproducts.[1][2]
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273.[1][2] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for Phenolic Ethers (General Hazard Data). National Library of Medicine. Retrieved from [Link]
Sources
- 1. 959112-22-2|3-MEthyl-5-(propan-2-yloxy)phenol|BLD Pharm [bldpharm.com]
- 2. 67191-35-9|1-Isopropoxy-2-vinylbenzene|BLD Pharm [bldpharm.com]
- 3. 1243289-61-3|this compound|BLD Pharm [bldpharm.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2302800-01-5|(3-Isopropoxy-4-methylphenyl)methanol|BLD Pharm [bldpharm.com]
- 6. 321922-24-1|4-Isopropoxy-3-vinylphenol|BLD Pharm [bldpharm.com]
- 7. 82657-68-9|(2-Isopropoxyphenyl)methanol|BLD Pharm [bldpharm.com]
- 8. unilongmaterial.com [unilongmaterial.com]
- 9. ehs.yale.edu [ehs.yale.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
